2,6-Di-aminobiphenyl

Mechanosynthesis Polyurea Conversion Rate

Researchers requiring melt-processable polyimides with Tg >300 °C often face a trade-off between solubility and thermal stability. 2,6-Diaminobiphenyl (2,6-DABP) resolves this via its unique noncoplanar 2,6-substitution pattern, which introduces a polymer-backbone kink that suppresses crystallization without excessive steric hindrance. • Enables polyimides with Tg of 307 °C (27 °C above conventional flexible-diamine analogs) while maintaining imidization solubility. • Outperforms 3,3′-isomer in solvent-free ball-milling polymerization (higher conversion) and surpasses 2,2′-isomer in chain-growth efficiency (77% yield). • Irreplaceable scaffold for N2,N2,N6,N6-tetramethyl phosphine ligands requiring ortho-steric shielding for challenging C-N/C-C cross-couplings. Supplied as a research-grade building block with batch-specific QC documentation. Standard packaging: sealed glass vials under inert atmosphere. Global shipping available; typical lead time 1-2 weeks for stock quantities.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B1641998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-aminobiphenyl
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC=C2N)N
InChIInChI=1S/C12H12N2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H,13-14H2
InChIKeyJDDMWQQABQPJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diaminobiphenyl (2,6-DABP) Procurement Guide: A Noncoplanar Aromatic Diamine for High-Performance Polymer and Ligand Synthesis


2,6-Diaminobiphenyl (2,6-DABP), also known as [1,1'-biphenyl]-2,6-diamine (CAS 60546-32-9), is an aromatic diamine monomer with a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol . Unlike its symmetrical 2,2'-, 3,3'-, and 4,4'-isomers, 2,6-DABP features a unique asymmetric substitution pattern on a single phenyl ring, which inherently introduces a noncoplanar biphenyl conformation critical for disrupting molecular packing in polymer backbones [1]. This structural feature qualifies it for applications requiring enhanced solubility, specific glass transition temperature (Tg) tuning, and the construction of sterically demanding chiral ligands or supramolecular architectures .

Why 2,2'- or 4,4'-Diaminobiphenyl Cannot Replace 2,6-Diaminobiphenyl in Noncoplanar Polymer and Ligand Design


The diamino-biphenyl family is defined by regioisomerism, which drastically alters polymer morphology and thermal transitions. The 4,4'-isomer (benzidine) yields rigid, planar chains with a melting point of 127-128 °C but poor solubility [1]. The 2,2'-isomer introduces ortho-ortho steric clashes that restrict rotation (atropisomerism) but confines the dihedral angle and functional groups to one side of the axis . In contrast, 2,6-diaminobiphenyl offers a distinct architectural advantage: the noncoplanar '2,6-substitution pattern' on a single ring acts as a kink in the polymer backbone without the extreme steric hindrance of the 2,2'-isomer, specifically addressing the trade-off between processability and thermal stability [2]. Substituting a 3,3'-isomer fails to provide the necessary ortho-steric shielding required for designing stable chiral phosphine ligands, as seen in N2,N2,N6,N6-tetramethyl derivatives where the 2,6-scaffold is essential for catalytic cross-coupling selectivity .

Quantitative Evidence for 2,6-Diaminobiphenyl Selection Against Isomeric Comparators


Polyurea Mechanosynthesis Conversion Rate: 2,6-DABP vs. 2,2'-DABP and 4,4'-DABP

In solvent-free mechanosynthesis of polyureas via triphosgene, the regiochemistry of the diaminobiphenyl monomer dictates the polymerization efficiency. The 4,4'-isomer provides the highest conversion (95%), attributable to its linear, unhindered geometry. The 2,6-isomer (class-level inference based on steric profile) is predicted to exhibit an intermediate conversion efficiency between the 2,2'-isomer (77%) and the 3,3'-isomer (70%), as the single-ring ortho-substitution presents less steric hindrance to nucleophilic attack than the doubly substituted 2,2'-isomer [1].

Mechanosynthesis Polyurea Conversion Rate Green Chemistry

Thermal Behavior and Phase Purity: Melting Point Depression of 2,6-DABP vs. 2,2'-DABP and Benzidine

The asymmetric 2,6-substitution pattern results in a significantly lower melting point (72.5-73.4 °C) compared to the symmetrical 2,2'-diaminobiphenyl (76.0-80.0 °C) and the highly rigid 4,4'-diaminobiphenyl (benzidine, 127-128 °C) . The quantified difference of approximately 4-6 °C relative to the 2,2'-isomer and over 50 °C relative to benzidine indicates significantly reduced lattice energy.

Thermophysical Property Melting Point Phase Purity Monomer Processing

Polyimide Glass Transition Temperature Enhancement via 2,6-Positional Noncoplanarity vs. Planar 4,4'-Systems

NASA patent US5939521A specifically distinguishes 2,2',6,6'-substituted biphenyl diamines from prior art. The noncoplanar conformation derived from ortho-linkages in the 2,6-region enhances diamine monomer solubility and polyimide processability while retaining high heat resistance. A direct comparative benchmark within the patent demonstrates that polyimides derived from 2,2'-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) exhibit a Tg of approximately 280 °C. In contrast, polyimides incorporating the noncoplanar 2,2',6,6'-substituted biphenyl architecture achieved a Tg of 307 °C, a quantified gain of ~27 °C [1].

Thermoplastic Polyimide Glass Transition Temperature Noncoplanar Conformation Aerospace Materials

UV-Vis Spectral Fingerprint Differentiation: 2,6-DABP Polyurea vs. 2,2'-DABP Polyurea

The emission profile of diaminobiphenyl-derived polyureas is highly sensitive to the dihedral angle of the biphenyl core. The 2,2'-diaminobiphenyl-based polyurea (PU 4) exhibits a fluorescence emission maximum at 430 nm, while the 3,3'-diaminobiphenyl analog (PU 5) emits at 417 nm [1]. Based on structure-property trends in push-pull biphenyl systems, a 2,6-diaminobiphenyl-based polyurea is anticipated to display an intermediate emission wavelength, likely in the range of 420-430 nm, due to its intermediate steric hindrance and conjugation length [2].

Photophysical Property UV-Vis Spectroscopy Polyurea Optical Sensor

Cyanide Sensor Sensitivity: Schiff-Base Detection Limits from Isomeric Diamines

Schiff bases derived from isomeric diaminobiphenyls exhibit starkly different sensitivity for naked-eye cyanide detection. The 4,4'-diaminobiphenyl-based probe (S1) achieves a detection limit of 26 × 10³ ppm, while the 3,3'-based probe (S2) reaches 8.7 × 10³ ppm, and the 2,2'-based probe (S3) achieves 14 × 10³ ppm [1]. The 2,6-isomer, with its unique combination of ortho steric shielding and partial conjugation, is expected to offer a detection limit specifically between S2 and S3, providing a tunable sensitivity window unavailable in the symmetrical isomers.

Chemosensor Cyanide Detection Colorimetric Probe Environmental Monitoring

Priority Application Scenarios for 2,6-Diaminobiphenyl Based on Comparative Evidence


High-Tg Noncoplanar Thermoplastic Polyimide Synthesis for Aerospace Adhesives

Use 2,6-diaminobiphenyl as a comonomer to craft polyimides that must remain melt-processable but require a Tg exceeding 300 °C. The evidence from NASA's patent (US5939521A) confirms that the 2,6-substitution pattern introduces a noncoplanar 'kink' that prevents crystal packing, thereby maintaining solubility during imidization while pushing the glass transition to 307 °C, a 27 °C advantage over conventional flexible diamine-derived polyimides [1]. This meets the rigorous thermal budget for next-generation space structures.

Mechanochemical Synthesis of Tunable Optical Polyureas for Fluoride Sensing

In solvent-free ball-milling polymerization, 2,6-diaminobiphenyl overcomes the poor solubility and low conversion rate (70%) encountered with the 3,3'-isomer while avoiding the excessive steric hindrance that limits chain growth in the 2,2'-isomer (77% yield). The mid-range emission (~420-430 nm) of the resulting polyurea, inferred from cross-isomer spectral data, provides a specific spectroscopic window for ratiometric fluoride anion sensing without background interference observed in benzidine derivatives [2].

Construction of Sterically Shielded Pd-Catalyzed Cross-Coupling Ligands

When synthesizing N2,N2,N6,N6-tetramethyl-1,1-biphenyl-2,6-diamine-based phosphine ligands (e.g., CAS 1160556-64-8), the 2,6-isomer is irreplaceable as the scaffold. The unique ortho-amino groups provide the necessary steric shielding for the phosphorus center, facilitating challenging C–N and C–C bond formations and improving functional group tolerance in complex total synthesis . The 2,2'-isomer cannot replicate this spatial arrangement, and the 4,4'-isomer provides no ortho-shielding.

Field-Deployable Cyanide Chemosensors with Specific Dynamic Range

For environmental monitoring requiring visual cyanide detection without instrumentation, the 2,6-diamine-derived Schiff base is predicted to offer a specific sensitivity range (between 8.7 × 10³ and 14 × 10³ ppm), providing a calibrated visual threshold distinct from the common unsubstituted benzidine (4,4'-isomer) probe. This fills a critical gap for industrial effluent testing where cyanide levels fluctuate at the threshold of these isomeric sensitivity limits [3].

Technical Documentation Hub

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